Methyl 2-cyano-3-(1h-indol-3-yl)-3-phenylpropanoate
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Overview
Description
Methyl 2-cyano-3-(1h-indol-3-yl)-3-phenylpropanoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole ring, a cyano group, and a phenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-3-(1h-indol-3-yl)-3-phenylpropanoate typically involves multi-step reactions. One common method includes the Knoevenagel condensation reaction, where an indole aldehyde reacts with ethyl 2-cyanoacetate in the presence of a base . This reaction forms the desired product with satisfactory yield. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-3-(1h-indol-3-yl)-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, amines, and other functionalized compounds. These products have significant applications in pharmaceuticals and organic synthesis.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-cyano-3-(1h-indol-3-yl)-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
(E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide: A hybrid compound derived from indomethacin and paracetamol, known for its anti-inflammatory potential.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
Uniqueness
Methyl 2-cyano-3-(1h-indol-3-yl)-3-phenylpropanoate stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Its versatility makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
5128-19-8 |
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Molecular Formula |
C19H16N2O2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
methyl 2-cyano-3-(1H-indol-3-yl)-3-phenylpropanoate |
InChI |
InChI=1S/C19H16N2O2/c1-23-19(22)15(11-20)18(13-7-3-2-4-8-13)16-12-21-17-10-6-5-9-14(16)17/h2-10,12,15,18,21H,1H3 |
InChI Key |
XQRHCFHPUXBZCV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C#N)C(C1=CC=CC=C1)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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